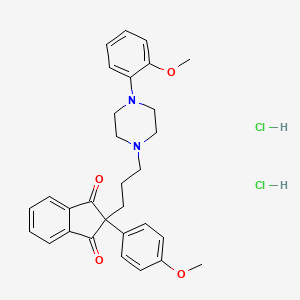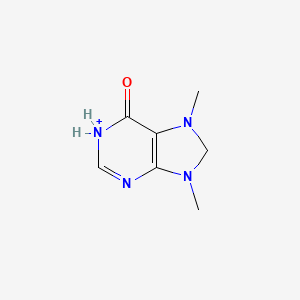stannane CAS No. 34047-27-3](/img/structure/B14693653.png)
[(4-Chlorophenyl)sulfanyl](trimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)sulfanylstannane is an organotin compound characterized by the presence of a trimethylstannyl group attached to a 4-chlorophenyl sulfanyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)sulfanylstannane typically involves the reaction of trimethyltin chloride with 4-chlorothiophenol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
(CH3)3SnCl+ClC6H4SH→(CH3)3SnSC6H4Cl+HCl
Industrial Production Methods
Industrial production methods for (4-Chlorophenyl)sulfanylstannane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(4-Chlorophenyl)sulfanylstannane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form different organotin species.
Common Reagents and Conditions
Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Various organotin compounds depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced organotin species.
科学的研究の応用
(4-Chlorophenyl)sulfanylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Chlorophenyl)sulfanylstannane involves its interaction with various molecular targets. The trimethylstannyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
- (4-Chlorophenyl)sulfanylsilane
- (4-Chlorophenyl)sulfanylgermane
- (4-Chlorophenyl)sulfanylplumbane
Uniqueness
(4-Chlorophenyl)sulfanylstannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. The tin atom’s ability to form stable covalent bonds with carbon and other elements makes this compound particularly valuable in various applications.
特性
CAS番号 |
34047-27-3 |
|---|---|
分子式 |
C9H13ClSSn |
分子量 |
307.43 g/mol |
IUPAC名 |
(4-chlorophenyl)sulfanyl-trimethylstannane |
InChI |
InChI=1S/C6H5ClS.3CH3.Sn/c7-5-1-3-6(8)4-2-5;;;;/h1-4,8H;3*1H3;/q;;;;+1/p-1 |
InChIキー |
YDXPTQCUGOOKDS-UHFFFAOYSA-M |
正規SMILES |
C[Sn](C)(C)SC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)








![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14693646.png)
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
